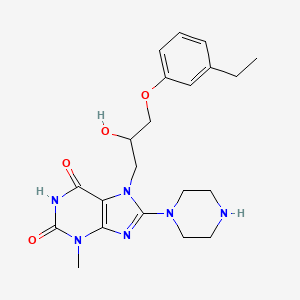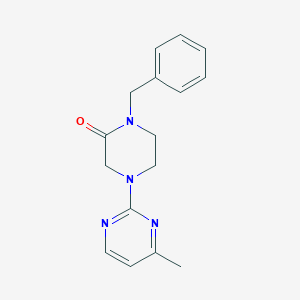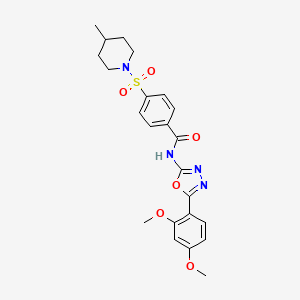![molecular formula C11H7F3N6OS B2893953 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034619-91-3](/img/structure/B2893953.png)
4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted considerable attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine derivatives possess significant photophysical properties, which have attracted a great deal of attention in material science .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Novel Pyrazolopyrimidines Derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibited significant cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as notable inhibition of 5-lipoxygenase, suggesting potential for development as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimycobacterial Activity of Substituted Isosteres of pyridine- and pyrazinecarboxylic acids was studied, leading to the discovery of compounds with activities comparable to pyrazinamide, a drug used in tuberculosis treatment. This research indicates the potential for developing new antimycobacterial agents based on pyrazolo[1,5-a]pyrimidine derivatives (Gezginci et al., 1998).
Catalytic Synthesis
A convenient and efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via heterocyclization reactions has been described, using Brønsted-acidic ionic liquids as catalysts. This approach highlights the compound's versatility in organic synthesis, offering a pathway to various bioactive pyrazolopyrimidines (Tavakoli-Hoseini et al., 2011).
Antimicrobial and Antitumor Activities
New Fused and Binary 1,3,4‐Thiadiazoles derivatives were synthesized and showed potential as antitumor and antioxidant agents. The synthesis involved annulations of 2-amino-1,3,4-thiadiazole with various compounds, demonstrating the broad applicability of the core structure in medicinal chemistry (Hamama et al., 2013).
Photosynthetic Electron Transport Inhibition
Pyrazole Derivatives were evaluated as potential inhibitors of photosynthetic electron transport, indicating that compounds with the pyrazolo[1,5-a]pyrimidine core can serve as leads for the development of new herbicides. The structure-activity relationship analysis provided insights into the electrostatic properties essential for their inhibitory potential (Vicentini et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with similar structures have been reported to exhibit their effects by inhibiting enzymes such as cdk2 . This inhibition could be due to the compound fitting into the active site of the enzyme and preventing its normal function .
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression and induce apoptosis , which could potentially lead to the suppression of tumor cell growth.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. If it indeed acts as a CDK inhibitor, it could potentially halt cell cycle progression and induce apoptosis , leading to the suppression of tumor cell growth.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of a -CF3 group in similar compounds has been reported to improve drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein . Additionally, the compound’s photophysical properties could be tuned by electron-donating groups at position 7 on the fused ring .
Zukünftige Richtungen
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemische Analyse
Biochemical Properties
The compound 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions . It is known to interact with various enzymes and proteins, including CDK2, a cyclin-dependent kinase . The nature of these interactions is primarily inhibitory, with the compound acting as a potent inhibitor of CDK2 .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound influences cell function by impacting cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound shows good stability, and its degradation over time is minimal .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects have not been reported, the compound has been shown to have dose-dependent effects .
Transport and Distribution
The compound is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6OS/c1-5-9(22-19-17-5)10(21)16-6-3-15-8-2-7(11(12,13)14)18-20(8)4-6/h2-4H,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBGDTJNNYCUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2893871.png)
![2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2893872.png)

![3-Tert-butyl-6-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2893876.png)
![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)


![3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2893884.png)

![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-benzylacetamide](/img/structure/B2893890.png)


